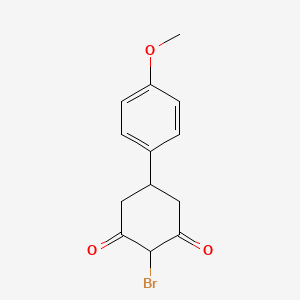

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Description

Properties

IUPAC Name |

2-bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO3/c1-17-10-4-2-8(3-5-10)9-6-11(15)13(14)12(16)7-9/h2-5,9,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJLJJOUTWDWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C(C(=O)C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione typically involves the bromination of a suitable cyclohexane precursor followed by the introduction of the methoxyphenyl group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination. The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzene and an appropriate catalyst .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding phenolic derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents (e.g., tetrahydrofuran) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

Substitution: Formation of substituted cyclohexane derivatives.

Reduction: Formation of dihydroxy cyclohexane derivatives.

Oxidation: Formation of phenolic derivatives.

Scientific Research Applications

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyphenyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit enzyme activity by binding to active sites or altering protein conformation. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Functional Insights from Structural Variations

Substituent Effects on Activity: Halogenation: The 2,5-dichlorophenyl group in the target compound likely improves binding affinity compared to mono-chloro (e.g., 5c in ) or bromo-substituted analogs (e.g., Compound 50). Chlorine’s electron-withdrawing nature enhances interactions with aromatic residues in target proteins . Sulfonyl Modifications: Ethylsulfonyl (target) vs. piperidinylsulfonyl (2D216/2D291) groups influence solubility and membrane permeability. Bulkier groups like piperidinyl may restrict cellular uptake but enhance target specificity .

Core Heterocycle Impact: Thiazole vs. benzothiazole (e.g., 5c): Benzothiazoles generally exhibit stronger antiproliferative activity due to extended π-conjugation, whereas thiazoles are more commonly associated with immunomodulation .

Pharmacological and Toxicological Considerations

- Toxicity: Dichlorophenyl analogs may carry higher hepatotoxicity risks compared to methyl- or bromo-substituted derivatives, as noted in preliminary cytotoxicity screens .

Biological Activity

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione typically involves the bromination of cyclohexane-1,3-dione derivatives followed by substitution reactions with methoxy-substituted phenyl groups. The synthetic pathway can be summarized as follows:

- Bromination : Cyclohexane-1,3-dione is treated with bromine to introduce the bromine atom at the 2-position.

- Substitution : The resulting brominated compound undergoes nucleophilic substitution with 4-methoxyphenyl lithium or similar nucleophiles.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione.

- Cell Line Studies : In vitro assays demonstrate significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (NCI-H292), and prostate (PC-3) cancer cells. The compound exhibits an IC50 value in the micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis via mitochondrial pathways |

| NCI-H292 | 1.26 | Genotoxic effects leading to DNA fragmentation |

| PC-3 | 10.5 | Cell cycle arrest in the G2/M phase |

The mechanism of action appears to involve the induction of apoptosis characterized by phosphatidylserine externalization and mitochondrial depolarization .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects.

- In Vivo Studies : Animal models treated with 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione.

- Bromine Substitution : The presence of the bromine atom has been linked to enhanced cytotoxicity due to increased electron-withdrawing effects.

- Methoxy Group : The methoxy substituent on the phenyl ring contributes to lipophilicity, facilitating cellular uptake and enhancing biological activity.

Case Study 1: NCI-H292 Lung Cancer Cells

A study focused on the effects of 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione on NCI-H292 cells revealed that treatment led to a significant increase in apoptosis markers after 72 hours of exposure. The compound not only inhibited cell proliferation but also induced DNA damage as evidenced by a genotoxicity assay showing a 2.8-fold increase in damage index compared to control .

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory cell infiltration in tissues. Histological analysis supported these findings with reduced tissue damage observed in treated groups compared to controls .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione, and how do reaction conditions influence yield?

The compound can be synthesized via bromination of 5-(4-methoxyphenyl)cyclohexane-1,3-dione using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-bromination) .

- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity at the cyclohexane-dione core .

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Q. How can structural characterization of this compound be methodologically validated?

Combine multiple analytical techniques:

- X-ray crystallography : Resolve the bromine and methoxyphenyl substituents’ spatial arrangement (e.g., C–Br bond length ~1.9 Å, dihedral angles between phenyl and cyclohexane rings) .

- NMR spectroscopy :

- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; aromatic protons split into distinct multiplet patterns (δ 6.8–7.5 ppm) .

- ¹³C NMR : Bromine’s electron-withdrawing effect shifts adjacent carbonyl carbons to δ 190–200 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Design dose-response experiments in:

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .

- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include controls for solvent interference (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How does steric hindrance from the 4-methoxyphenyl group influence reactivity in substitution reactions?

The bulky 4-methoxyphenyl group restricts nucleophilic attack at the adjacent carbonyl position. Experimental validation:

- Perform kinetic studies with competing nucleophiles (e.g., amines vs. thiols) to quantify rate differences .

- Compare with analogs lacking the methoxy group (e.g., 5-phenyl derivatives) to isolate steric effects .

- DFT calculations : Model transition states to predict regioselectivity in SN₂ reactions .

Q. What strategies resolve contradictions in reported crystallographic data vs. computational bond-length predictions?

Discrepancies may arise from crystal packing forces or solvent interactions. Address via:

- Variable-temperature XRD : Assess thermal motion effects on bond lengths .

- Solvatomorphism studies : Crystallize the compound in different solvents (e.g., DCM vs. ethanol) to compare lattice parameters .

- Periodic DFT : Simulate crystal environments to reconcile experimental and theoretical data .

Q. How can reaction pathways involving the bromine substituent be optimized for functional group interconversions?

Explore bromine’s versatility:

- Cross-coupling reactions : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to replace Br with aryl/heteroaryl groups .

- Nucleophilic substitution : React with NaN₃ to introduce azide groups for click chemistry applications . Monitor by in-situ FTIR to track Br–C bond cleavage (disappearance of ~550 cm⁻¹ peak) .

Q. What experimental designs are recommended for analyzing oxidative degradation products?

Employ accelerated stability testing :

- Expose the compound to H₂O₂ (3% w/v) or UV light (254 nm) for 24–72 hours .

- Analyze degradation via LC-MS/MS : Identify quinone derivatives (m/z +16 for oxidation) and brominated byproducts .

- EPR spectroscopy : Detect radical intermediates during photooxidation .

Methodological Troubleshooting

Q. How to address low yields in bromination steps during synthesis?

Potential fixes:

- Alternative brominating agents : Replace NBS with Br₂ in acetic acid (controlled stoichiometry to avoid di-bromination) .

- Microwave-assisted synthesis : Reduce reaction time (10–15 min at 80°C) to suppress side reactions .

- In-line monitoring : Use Raman spectroscopy to track reaction progress and optimize quenching .

Q. What techniques validate the absence of regioisomeric impurities in the final product?

- 2D NMR (COSY, NOESY) : Correlate coupling between methoxyphenyl protons and adjacent cyclohexane protons to confirm substitution pattern .

- Chiral HPLC : Use a cellulose-based column to separate enantiomers if asymmetric synthesis is attempted .

Data Interpretation Guidelines

Q. How to reconcile conflicting bioactivity results across different assay platforms?

- Assay validation : Ensure consistent cell viability protocols (e.g., ATP-based vs. resazurin assays) .

- Solubility checks : Verify compound solubility in assay media via dynamic light scattering (DLS) to rule out aggregation .

- Dose-range refinement : Test lower concentrations (0.1–10 µM) to avoid off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.